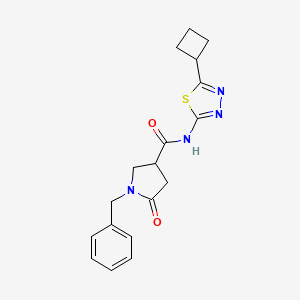![molecular formula C20H21BrN6O2 B15104908 N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B15104908.png)
N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an indole ring, a triazolopyridazine moiety, and a butanamide chain, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step organic reactions. The initial step often includes the bromination of indole to form 5-bromo-1H-indole. This is followed by the alkylation of the indole with an appropriate ethylating agent to introduce the ethyl group. The triazolopyridazine moiety is synthesized separately through a series of cyclization reactions involving hydrazine derivatives and methoxy-substituted precursors. Finally, the two fragments are coupled under amide-forming conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while substitution of the bromine atom can result in various substituted indole compounds.
科学研究应用
N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, disrupting its function and leading to cell death. The triazolopyridazine moiety may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. These interactions can trigger a cascade of cellular events, ultimately resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- N-(2-(5-chloro-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
- N-(2-(5-fluoro-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
- N-(2-(5-iodo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Uniqueness
The uniqueness of N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methoxy group on the triazolopyridazine moiety can influence its electronic properties and binding affinity to molecular targets.
属性
分子式 |
C20H21BrN6O2 |
|---|---|
分子量 |
457.3 g/mol |
IUPAC 名称 |
N-[2-(5-bromoindol-1-yl)ethyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C20H21BrN6O2/c1-29-20-8-7-18-24-23-17(27(18)25-20)3-2-4-19(28)22-10-12-26-11-9-14-13-15(21)5-6-16(14)26/h5-9,11,13H,2-4,10,12H2,1H3,(H,22,28) |
InChI 键 |
WQESKUFFOVXENQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NCCN3C=CC4=C3C=CC(=C4)Br)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide](/img/structure/B15104826.png)
![N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104834.png)
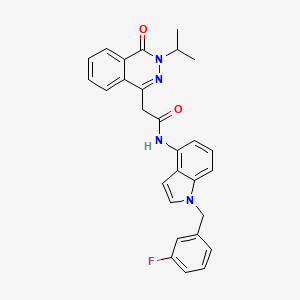
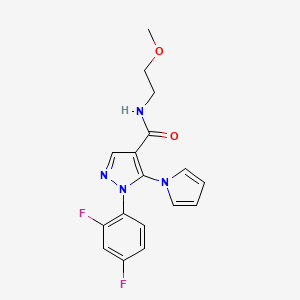
![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide](/img/structure/B15104844.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide](/img/structure/B15104850.png)

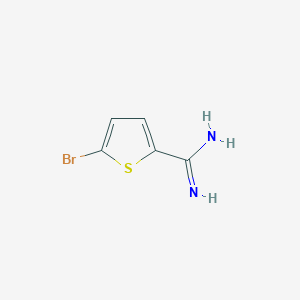
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15104869.png)
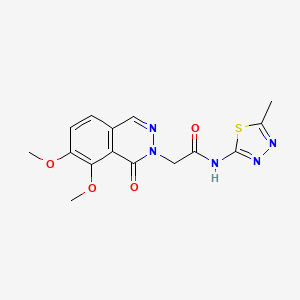
![N-cycloheptyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104884.png)
![2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dichlorothiophen-3-yl)ethan-1-one](/img/structure/B15104898.png)
![2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B15104902.png)
